molecular formula C24H40O4 B7981582 Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5b,7b)-

Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5b,7b)-

Cat. No.: B7981582
M. Wt: 392.6 g/mol
InChI Key: RUDATBOHQWOJDD-ROKSHQGPSA-N
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Description

"Cholan-24-oic acid, 3,7-dihydroxy-, (3α,5β,7β)-" (CAS 566-24-5), also known as ursodeoxycholic acid (UDCA), is a secondary bile acid derived from chenodeoxycholic acid (CDCA) via bacterial 7α-dehydroxylation and subsequent epimerization . Its IUPAC name reflects the stereochemistry: hydroxyl groups at positions C3 (α-configuration), C7 (β-configuration), and a 5β-cholanic acid backbone. UDCA has a molecular formula of C₂₄H₄₀O₄ and a molecular weight of 392.57 g/mol .

UDCA is clinically significant for treating cholestatic liver diseases (e.g., primary biliary cholangitis) due to its cytoprotective, anti-apoptotic, and anti-inflammatory properties . It is synthesized via microbial modification of CDCA in the gut or through chemical methods, such as Meerwein–Ponndorf–Verley reduction or selective acylation .

Properties

IUPAC Name

(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-ROKSHQGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation and Epimerization

Chenodeoxycholic acid (CDCA), a primary bile acid with 3α,7α-dihydroxy configuration, serves as a key precursor. The synthesis involves oxidation of CDCA’s 7α-hydroxyl group to a ketone, followed by stereoselective reduction to yield the 7β-hydroxyl group.

Step 1: Diacetylation and Oxidation

CDCA is first protected via acetylation of its hydroxyl groups. Treatment with acetic anhydride and pyridine in benzene yields 3α,7α-diacetyl-CDCA methyl ester. Subsequent oxidation with potassium chromate (K₂CrO₄) in acetic acid introduces a ketone at C7, forming 3α-acetoxy-7-keto-5β-cholan-24-oic acid methyl ester.

Step 2: Stereoselective Reduction

The 7-keto intermediate undergoes reduction using sodium metal in n-butanol at 115–130°C. This Birch reduction selectively generates the 7β-hydroxyl epimer with >90% stereochemical purity. Final hydrolysis with hydrochloric acid removes acetyl groups, yielding UDCA with a melting point of 203–204°C and overall yield of 65–70%.

Key Parameters

StepReagents/ConditionsYield (%)
DiacetylationAc₂O, pyridine, benzene85–90
OxidationK₂CrO₄, CH₃COOH, 40°C95
ReductionNa, n-BuOH, 115–130°C90
HydrolysisHCl, H₂O80

Extraction from Pig Bile

Isolation and Purification

UDCA occurs naturally in pig bile as taurine or glycine conjugates , constituting ~30% of bile salts. The extraction process involves:

  • Saponification : Boiling pig bile with NaOH hydrolyzes conjugates to free bile acids.

  • Acid Precipitation : Adjusting pH to 3–4 with H₂SO₄ precipitates crude bile acids.

  • Chromatographic Separation : Silica gel column chromatography with chloroform-methanol gradients isolates UDCA from CDCA and other bile acids.

Challenges

  • Low natural abundance (0.6% in pig bile) necessitates large volumes of starting material.

  • Co-elution of structurally similar bile acids reduces purity, requiring repeated chromatography.

Typical Yields

StepYield (%)Purity (%)
Saponification9550–60
Acid Precipitation8070–75
Chromatography60≥98

Synthesis from 21-Hydroxy-20-Methylpregna-4-en-3-one (BA)

Patent-Established Route (EP4071161A1)

A novel method using BA as a steroid precursor improves scalability and reduces reliance on CDCA.

Step 1: Side-Chain Elaboration

BA undergoes Wittig reaction with triethyl phosphonoacetate to introduce a C20–C24 side chain, forming a Δ²⁴ intermediate. Hydrogenation over Pd/C saturates the double bond, yielding 20-methylpregnan-3-one-21-ol.

Step 2: Hydroxylation and Oxidation

  • 7β-Hydroxylation : Microbial oxidation using Pseudomonas spp. introduces the 7β-hydroxyl group with 85% regioselectivity.

  • 3α-Hydroxylation : Jones oxidation (CrO₃/H₂SO₄) followed by enzymatic reduction with 3α-hydroxysteroid dehydrogenase generates the 3α-hydroxyl group.

Step 3: Decarboxylation and Purification

The side chain is decarboxylated using lead tetraacetate, followed by crystallization from ethyl acetate to achieve ≥99% purity.

Advantages

  • Avoids toxic chromium reagents in key steps.

  • 45% overall yield, superior to CDCA-based routes.

Comparative Analysis of Methods

ParameterCDCA-Based SynthesisPig Bile ExtractionBA-Based Synthesis
Starting MaterialCDCA (synthetic)Pig bileBA (steroid)
Steps435
Overall Yield (%)65–7045–5045
Purity (%)≥98≥98≥99
ScalabilityModerateLowHigh
Environmental ImpactHigh (Cr reagents)LowModerate

Optimization Techniques

Catalytic Improvements

  • Enzymatic Reductions : Replacement of sodium metal with NADH-dependent 7β-hydroxysteroid dehydrogenase improves safety and selectivity.

  • Green Chemistry : Use of H₂O₂ instead of K₂CrO₄ for oxidations reduces heavy metal waste.

Crystallization Enhancements

  • Solvent Screening : Ethanol-water mixtures (1:3 v/v) increase UDCA recovery by 15% compared to pure ethanol.

  • Seeding : Pre-addition of UDCA crystals reduces nucleation time, enhancing crystal size uniformity.

Industrial Production Considerations

Cost Efficiency

  • BA-based synthesis reduces raw material costs by 30% compared to CDCA routes.

  • Pig bile extraction remains limited by animal sourcing and regulatory constraints.

Regulatory Compliance

  • Chromium Limits : CDCA methods require extensive wastewater treatment to meet EPA Cr(VI) standards (<0.1 ppm).

  • Biocatalysis : Microbial hydroxylation steps in BA synthesis align with FDA guidelines for reduced impurity profiles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alkanes.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medical Applications

1.1. Cholestatic Liver Diseases

Cholan-24-oic acid derivatives are being studied for their role in treating cholestatic liver diseases. Research indicates that bile acids can modulate liver inflammation and fibrosis. A study highlighted the beneficial effects of tetrahydroxy bile acids (THBAs) in patients with intrahepatic cholestasis, suggesting that cholan-24-oic acid derivatives may improve liver function by enhancing bile flow and reducing toxicity associated with bile accumulation .

1.2. Antimicrobial Activity

Recent investigations into the antimicrobial properties of bile acids have shown that cholan-24-oic acid can inhibit the growth of certain pathogens. The mechanism involves disrupting bacterial membranes, making it a candidate for developing new antimicrobial agents .

1.3. Metabolic Disorders

Cholan-24-oic acid is also being explored in metabolic disorders such as obesity and diabetes. Studies suggest that bile acids can influence glucose metabolism and insulin sensitivity. For instance, the modulation of gut microbiota by bile acids has been linked to improved metabolic profiles in animal models .

Biochemical Research

2.1. Enzyme Modulation

Bile acids like cholan-24-oic acid play a significant role in modulating enzyme activities involved in lipid metabolism. Research has shown that these compounds can activate specific nuclear receptors (e.g., FXR) that regulate lipid homeostasis and energy expenditure .

2.2. Drug Delivery Systems

The amphiphilic nature of cholan-24-oic acid makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs .

Environmental Applications

3.1. Bioremediation

Cholan-24-oic acid derivatives are being investigated for their potential use in bioremediation processes to degrade environmental pollutants. Their surfactant properties can facilitate the breakdown of hydrophobic contaminants in soil and water .

Table 1: Summary of Biological Activities

Application AreaActivity TypeReference
Cholestatic Liver DiseasesLiver function improvement
Antimicrobial ActivityInhibition of bacterial growth
Metabolic DisordersModulation of glucose metabolism
Enzyme ModulationActivation of nuclear receptors
Drug Delivery SystemsEnhanced solubility
Environmental RemediationDegradation of pollutants

Case Studies

Case Study 1: Cholestatic Liver Disease Treatment
A clinical study evaluated the effects of THBAs on patients with cholestasis, demonstrating significant improvements in liver enzyme levels after treatment with cholan-24-oic acid derivatives.

Case Study 2: Antimicrobial Efficacy
In vitro studies showed that cholan-24-oic acid exhibited bactericidal activity against strains of Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between UDCA and related bile acids are critical for understanding their biological roles. Below is a detailed comparison:

Structural Comparison

Compound Name Hydroxyl/Oxo Groups Configuration (C3, C5, C7) Molecular Formula Molecular Weight (g/mol) Key Biological Roles References
Ursodeoxycholic acid (UDCA) 3α,7β-dihydroxy 3α,5β,7β C₂₄H₄₀O₄ 392.57 Choleretic, anti-apoptotic, liver protection
Chenodeoxycholic acid (CDCA) 3α,7α-dihydroxy 3α,5β,7α C₂₄H₄₀O₄ 392.57 Primary bile acid, cholesterol excretion, emulsification
Cholic acid (CA) 3α,7α,12α-trihydroxy 3α,5β,7α,12α C₂₄H₄₀O₅ 408.57 Lipid digestion, intestinal absorption
Deoxycholic acid (DCA) 3α,12α-dihydroxy 3α,5β,12α C₂₄H₄₀O₄ 392.57 Surfactant, promotes colon cancer
Lithocholic acid (LCA) 3α-hydroxy 3α,5β C₂₄H₄₀O₃ 376.57 Toxic secondary bile acid, induces apoptosis
α-Muricholic acid 3α,6β,7α-trihydroxy 3α,5β,6β,7α C₂₄H₄₀O₅ 408.57 Rodent-specific, regulates FXR signaling
3,7-Dioxo-5β-cholan-24-oic acid 3,7-dioxo C₂₄H₃₆O₄ 388.54 Intermediate in bile acid metabolism

Functional and Metabolic Differences

  • Hydroxylation Patterns :

    • UDCA’s 7β-hydroxyl group reduces cytotoxicity compared to CDCA (7α-hydroxyl), which is more hydrophobic and prone to forming toxic micelles .
    • The 12α-hydroxyl group in CA and DCA enhances their detergent properties but increases association with colorectal cancer .
  • Synthetic Pathways :

    • UDCA is synthesized via 7α-dehydroxylation of CDCA by gut microbiota or chemical reduction of 7-ketolithocholic acid .
    • CA and CDCA are primary bile acids synthesized from cholesterol in the liver, while DCA and LCA are secondary bile acids derived from microbial dehydroxylation .
  • Biological Activity :

    • UDCA activates FXR (farnesoid X receptor) less potently than CDCA, reducing bile acid synthesis feedback inhibition .
    • α/β-Muricholic acids (rodent-specific) antagonize FXR, contrasting with UDCA’s agonist-like effects in humans .
  • Therapeutic Applications :

    • UDCA is used for gallstone dissolution and primary biliary cholangitis , while CDCA is employed in gallstone treatment but with higher hepatotoxicity .
    • Dehydrocholic acid (3,7,12-trioxo derivative) is a synthetic bile acid used to stimulate bile flow but lacks therapeutic overlap with UDCA .

Neuroprotective and Metabolic Roles

  • UDCA derivatives, such as 3α,7-dihydroxy-14(13→12)abeo-5β-cholan-24-oic acid , exhibit neuroprotective effects by modulating mitochondrial function and reducing oxidative stress .
  • In contrast, 3α,6β,7β-trihydroxy-5β-cholan-24-oic acid (β-muricholic acid) influences gut microbiota composition and metabolic signaling in mice .

Key Research Findings

  • Synthesis : UDCA can be synthesized via selective acylation of CDCA followed by hydrolysis, achieving yields >75% .
  • Metabolism : UDCA undergoes phase I metabolism to form 7β-hydroxy-3-oxo-5β-cholan-24-oic acid , a less active metabolite .
  • Toxicity : UDCA’s low critical micellar concentration (CMC) reduces cellular membrane disruption compared to LCA and DCA .

Biological Activity

Cholan-24-oic acid, specifically the compound 3α,7-dihydroxy-5β-cholan-24-oic acid, is a bile acid derivative that has garnered attention for its biological activity, particularly in the context of neuroprotection and metabolic regulation. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Cholan-24-oic acid is characterized by its steroidal structure, which includes hydroxyl groups at the 3 and 7 positions. This configuration is crucial for its biological activity. The compound's molecular formula is C24H40O4C_{24}H_{40}O_4, and it exhibits amphipathic properties typical of bile acids, facilitating lipid absorption and metabolism.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of cholan-24-oic acid in models of Parkinson's disease (PD). In fibroblasts derived from patients with sporadic PD and LRRK2 mutations, this compound has been shown to restore mitochondrial function, an essential aspect of cellular health that is often compromised in neurodegenerative diseases. Key findings include:

  • Mitochondrial Function Restoration : Cholan-24-oic acid significantly increased ATP levels and improved mitochondrial membrane potential in affected cells compared to untreated controls .
  • Comparative Efficacy : When compared to ursodeoxycholic acid (UDCA), another bile acid known for its protective effects, cholan-24-oic acid demonstrated superior efficacy in restoring mitochondrial functions .

Metabolic Regulation

The compound also plays a role in regulating lipid metabolism. Bile acids are known to modulate cholesterol homeostasis and lipid digestion. Research indicates that cholan-24-oic acid can influence the expression of key enzymes involved in these processes:

  • Cholesterol Absorption : It enhances the absorption of dietary fats and cholesterol by acting as a detergent in the intestinal lumen.
  • Lipid Transport : The compound aids in the emulsification of lipids, facilitating their transport across cellular membranes .

Case Studies

Several case studies have explored the effects of cholan-24-oic acid on various health conditions:

  • Parkinson’s Disease : A study involving fibroblasts from PD patients showed that treatment with cholan-24-oic acid led to a significant reduction in oxidative stress markers and improved cell viability compared to untreated controls .
  • Gallstone Disease : In patients treated with UDCA for cholesterol gallstones, cholan-24-oic acid was identified as a metabolite that may contribute to the therapeutic effects observed during treatment .

Synthesis and Derivatives

The synthesis of cholan-24-oic acid involves several chemical transformations starting from cholesterol or other bile acids. Recent advancements have led to the development of novel derivatives that exhibit enhanced biological activity:

CompoundStructureBiological Activity
3α,7-Dihydroxy-5β-cholan-24-oic acidStructureNeuroprotective effects in PD
Taurine ConjugateStructureEnhanced mitochondrial function
12-Hydroxy-methylated DerivativeStructurePotential candidate for metabolic disorders

These derivatives are being screened for their potential therapeutic applications beyond neuroprotection.

Q & A

Q. What are the key structural features and nomenclature conventions for Cholan-24-oic acid, 3,7-dihydroxy-, (3α,5β,7β)-?

The compound is a bile acid derivative with hydroxyl groups at positions 3 and 7, and a carboxyl group at C-24. Its stereochemistry (3α,5β,7β) is critical for biological activity, as α/β orientations determine receptor interactions . Variations in substituents (e.g., oxo groups at C-12) alter molecular formulas (e.g., C24H38O5 for oxo-derivatives vs. C24H40O4 for dihydroxy forms) . Systematic naming follows IUPAC rules, prioritizing hydroxyl/oxo positions and stereodescriptors .

Q. What synthetic strategies are used to prepare this compound and its derivatives?

Synthesis typically involves oxidation or microbial transformation of primary bile acids (e.g., cholic acid). For example, selective oxidation of C-12 using CrO3 or microbial dehydrogenation yields 12-oxo derivatives . Protecting groups (e.g., acetyl) may shield hydroxyls during carboxyl activation . Purity is validated via HPLC or LC-MS, with ≥95% purity common in research-grade preparations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and structural data for this compound?

Discrepancies arise from variations in substituents (e.g., oxo vs. hydroxyl groups). For instance, 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid (CAS 2458-08-4) has a molecular formula of C24H38O5 (MW 406.56), while non-oxo forms (e.g., 566-24-5) are C24H40O4 (MW 392.57) . Researchers should cross-reference CAS numbers, NMR data, and high-resolution mass spectrometry (HR-MS) to confirm structures .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize ionization (ESI-negative mode) and use deuterated internal standards (e.g., d4-chenodeoxycholic acid) for precision .
  • Enzyme digestion : Hydrolyze conjugated bile acids (e.g., taurine/glycine derivatives) with choloylglycine hydrolase before analysis .
  • Derivatization : Enhance detection sensitivity by methylating carboxyl groups or silylating hydroxyls for GC-MS .

Q. How does stereochemistry influence the compound’s role in lipid metabolism and receptor binding?

The 3α,7β-hydroxy configuration enhances affinity for the farnesoid X receptor (FXR) and TGR5, modulating cholesterol homeostasis and glucose metabolism. In contrast, 3β or 7α epimers show reduced activity, highlighting the importance of stereochemical validation via X-ray crystallography or circular dichroism (CD) .

Q. What metabolic pathways involve this compound, and how do microbiota modulate its derivatives?

  • Primary pathway : Hepatic synthesis from cholesterol via CYP7A1 and CYP27A1 enzymes, yielding 3α,7α-dihydroxy intermediates .
  • Secondary pathway : Gut microbiota dehydrogenate hydroxyl groups to oxo derivatives (e.g., 12-oxo forms) or epimerize stereocenters (e.g., 7β-OH to 7α-OH) .
  • Experimental models : Use germ-free mice or in vitro fecal incubations to study microbial transformations .

Methodological Considerations for Experimental Design

Q. How should researchers address challenges in isolating this compound from biological samples?

  • Extraction : Use methanol/chloroform (2:1) with 0.1% acetic acid to precipitate proteins and stabilize acidic bile acids .
  • Purification : Employ reverse-phase C18 columns with acetonitrile/ammonium acetate gradients (pH 4.5) to separate oxo/dihydroxy isomers .
  • Validation : Compare retention times and MS/MS spectra with synthesized standards (e.g., Steraloids) .

Q. What strategies optimize the synthesis of radiolabeled analogs for tracer studies?

  • 14C-labeling : Introduce 14C at C-24 via carboxylation of norcholane intermediates .
  • 3H-labeling : Catalytic tritiation of Δ4-3-keto precursors, followed by enzymatic reduction to 3α/β-OH forms .

Tables for Key Data Comparison

Q. Table 1: Structural Variants and Molecular Properties

CAS NumberMolecular FormulaMolecular WeightSubstituentsKey References
566-24-5C24H40O4392.573α,7α-dihydroxy
2458-08-4C24H38O5406.563α,7α-dihydroxy-12-oxo
81-23-2C24H34O5402.533,7,12-trioxo

Q. Table 2: Analytical Techniques for Bile Acid Profiling

TechniqueSensitivity (LOD)Key ApplicationsLimitations
LC-MS/MS0.1–1 ng/mLQuantification in serum/urineMatrix effects
GC-MS5–10 ng/mLVolatile derivatives (TMS, methyl esters)Derivatization required
NMR (600 MHz)~50 µgStructural elucidationLow sensitivity

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